molecular formula C17H12N4 B14215205 10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carbonitrile CAS No. 832724-04-6

10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carbonitrile

Cat. No.: B14215205
CAS No.: 832724-04-6
M. Wt: 272.30 g/mol
InChI Key: WSQNENLIQNMJNN-UHFFFAOYSA-N
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Description

10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carbonitrile is a heterocyclic compound that belongs to the class of pyrimido[4,5-B]carbazoles. These compounds are known for their complex structures and potential applications in various fields, including medicinal chemistry and material science. The unique structure of this compound makes it an interesting subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carbonitrile typically involves multi-component reactions. One common method includes the reaction of an aldehyde with dimedone and 6-amino-1,3-dimethyluracil in the presence of a catalyst such as trityl chloride. This reaction is usually carried out in chloroform under reflux conditions . The use of trityl chloride as a catalyst offers advantages such as high stability, low toxicity, and mild reaction conditions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the principles of multi-component reactions and the use of efficient catalysts can be applied to scale up the production. The choice of solvents, catalysts, and reaction conditions would be optimized to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can have different physical and chemical properties depending on the nature of the substituents.

Scientific Research Applications

10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carbonitrile involves its interaction with biological molecules. The compound can intercalate into DNA, disrupting its function and leading to cytotoxic effects. Additionally, it may inhibit enzymes such as topoisomerases, which are crucial for DNA replication and repair. These interactions can trigger cell death in cancer cells, making the compound a potential candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    Ellipticine: A well-known pyrido[4,3-b]carbazole alkaloid with significant antitumor activity.

    Olivacine: Another pyrido[4,3-b]carbazole alkaloid with antimalarial and anticancer properties.

Uniqueness

10,11-Dimethyl-10H-pyrimido[4,5-B]carbazole-4-carbonitrile is unique due to its specific substitution pattern and the presence of a carbonitrile group. This structural uniqueness can lead to different biological activities and chemical reactivity compared to other similar compounds.

Properties

CAS No.

832724-04-6

Molecular Formula

C17H12N4

Molecular Weight

272.30 g/mol

IUPAC Name

10,11-dimethylpyrimido[4,5-b]carbazole-4-carbonitrile

InChI

InChI=1S/C17H12N4/c1-10-16-13(14(8-18)19-9-20-16)7-12-11-5-3-4-6-15(11)21(2)17(10)12/h3-7,9H,1-2H3

InChI Key

WSQNENLIQNMJNN-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C(N=CN=C13)C#N)C4=CC=CC=C4N2C

Origin of Product

United States

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